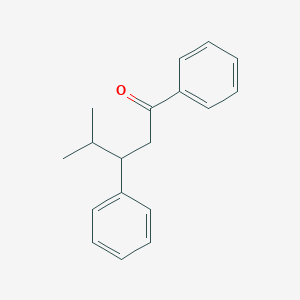
1-Pentanone, 4-methyl-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 4-methyl-1,3-diphenyl- is an organic compound with the molecular formula C18H20O. It belongs to the class of ketones, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its unique structure, which includes a pentanone backbone with methyl and diphenyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentanone, 4-methyl-1,3-diphenyl- can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Industrial Production Methods: In industrial settings, the production of 1-Pentanone, 4-methyl-1,3-diphenyl- may involve large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentanone, 4-methyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like sulfuric acid (HSO) or nitric acid (HNO).
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 4-methyl-1,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its potential pharmacological properties and interactions with biological targets is ongoing.
Industry: It finds applications in the production of fine chemicals, fragrances, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 4-methyl-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The carbonyl group in the compound can act as an electrophile, participating in nucleophilic addition reactions. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-pentanone:
Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.
Benzophenone: Contains two phenyl groups attached to the carbonyl carbon, similar to 1-Pentanone, 4-methyl-1,3-diphenyl- but without the pentanone backbone.
Uniqueness: 1-Pentanone, 4-methyl-1,3-diphenyl- is unique due to its combination of a pentanone backbone with both methyl and diphenyl substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
85267-90-9 |
|---|---|
Molekularformel |
C18H20O |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
4-methyl-1,3-diphenylpentan-1-one |
InChI |
InChI=1S/C18H20O/c1-14(2)17(15-9-5-3-6-10-15)13-18(19)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
InChI-Schlüssel |
NYNGDRGORIDBPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


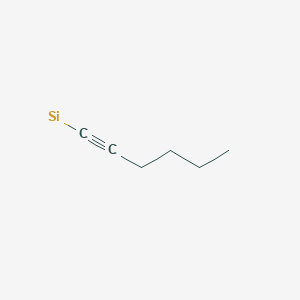

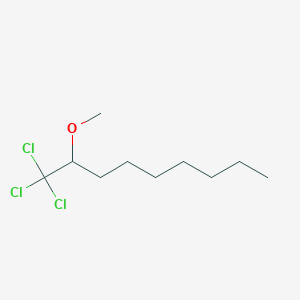
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
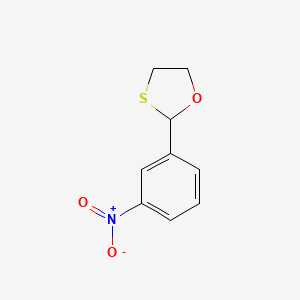
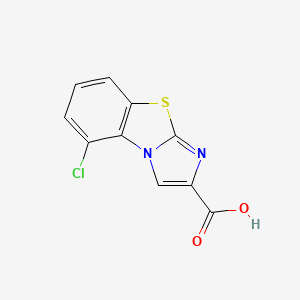
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
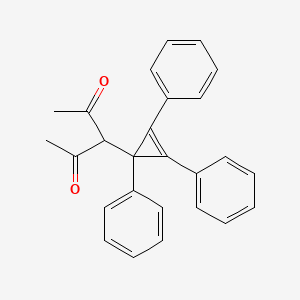
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
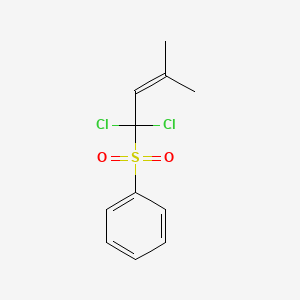
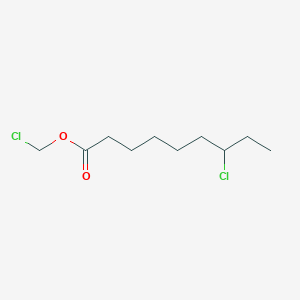
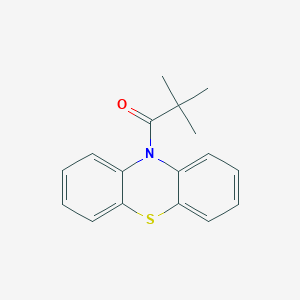
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)
